N-methyl-4-phenyloxan-4-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-phenyloxan-4-aminehydrochloride is a chemical compound with the molecular formula C12H18ClNO. It is known for its unique structure, which includes a phenyl group attached to an oxan ring, and a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-phenyloxan-4-aminehydrochloride typically involves the reaction of N-methylhydroxylamine with a phenyl-substituted oxan derivative. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-phenyloxan-4-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The phenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-methyl-4-phenyloxan-4-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-4-phenyloxan-4-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-amino-phthalimide: This compound has a similar structure but differs in the presence of a phthalimide group instead of an oxan ring.
N-methylhydroxylamine hydrochloride: This compound shares the N-methyl group but lacks the phenyl and oxan components.
Uniqueness
N-methyl-4-phenyloxan-4-aminehydrochloride is unique due to its specific combination of a phenyl group, an oxan ring, and a methylated amine. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
N-methyl-4-phenyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-13-12(7-9-14-10-8-12)11-5-3-2-4-6-11;/h2-6,13H,7-10H2,1H3;1H |
InChI Key |
MUSNJQGYVSKHGF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCOCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.